![molecular formula C9H9N3S2 B1617250 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol CAS No. 52494-32-3](/img/structure/B1617250.png)

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol

Overview

Description

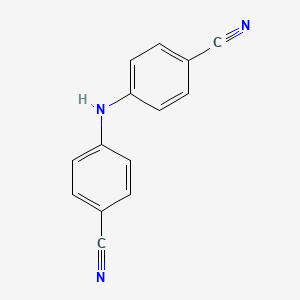

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C9H9N3S2 . It has been used in the preparation of new amines that exhibit anticonvulsant activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include this compound, has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a heterocyclic moiety . This moiety has been utilized for various pharmacological activities .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride leads to the synthesis of 1,3,4-thiadiazole molecules .Scientific Research Applications

Medicinal Chemistry Applications

Thiadiazoles have been extensively explored for their potential in medicinal chemistry due to their diverse biological activities. For instance, compounds containing the 1,3,4-thiadiazole moiety, similar to 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol, have been synthesized and tested for their anticancer, antiallergic, anti-inflammatory, and antimicrobial activities.

Anticancer Activity : A study by Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and analyzed their cytotoxicity against various human cancer cell lines. Compounds with specific substituents showed significant cytotoxicity, suggesting the anticancer potential of thiadiazoles (Kumar, N. Maruthi Kumar, Kuei-Hua Chang, & K. Shah, 2010).

Antiallergic and Antiinflammatory Agents : Ban et al. (1998) developed a series of thiadiazole derivatives as antiallergic and antiinflammatory agents. Some derivatives exhibited marked inhibition of eosinophil adhesion and passive cutaneous anaphylaxis (PCA) in rats, showcasing their therapeutic potential (Ban, M., H. Taguchi, T. Katsushima, M. Takahashi, K. Shinoda, A. Watanabe, & T. Tominaga, 1998).

Corrosion Inhibition

Thiadiazoles are also recognized for their corrosion inhibition properties. Bentiss et al. (2007) investigated the new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic environments, finding that some derivatives exhibit good inhibition properties by interacting with metal surfaces (Bentiss, F., M. Lebrini, M. Lagrenée, M. Traisnel, A. Elfarouk, & H. Vezin, 2007).

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been evaluated for their antimicrobial properties . This suggests that the compound may interact with targets that are crucial for the survival and proliferation of microorganisms.

Mode of Action

Based on its structural similarity to other 1,3,4-thiadiazole derivatives, it is plausible that it interacts with its targets in a way that disrupts essential biological processes in microorganisms, leading to their inhibition or death .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with pathways essential for the survival and proliferation of microorganisms .

Result of Action

Based on its potential antimicrobial activity, it can be inferred that the compound may lead to the inhibition or death of microorganisms .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with key amino acid residues through bonding and hydrophobic interactions . These interactions are crucial for its biological activity, as they influence the compound’s ability to inhibit or activate specific enzymes. For instance, this compound has been found to inhibit human Carbonic Anhydrase-II enzyme, which is involved in various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with the Carbonic Anhydrase-II enzyme is a prime example of its inhibitory action . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained cytotoxic effects in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, its binding to plasma proteins can affect its bioavailability and distribution in tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization in mitochondria, for example, is essential for its role in inducing apoptosis in cancer cells .

Properties

IUPAC Name |

5-(3-methylanilino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-6-3-2-4-7(5-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCBGFQZMQJJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351760 | |

| Record name | 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52494-32-3 | |

| Record name | 52494-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrahydrodifuro[3,4-b:3',4'-d]furantetrone](/img/structure/B1617169.png)

![(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B1617186.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)